molecular formula C25H23NO3 B590447 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1537889-09-0

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B590447
CAS No.: 1537889-09-0
M. Wt: 385.5 g/mol
InChI Key: CXHVTSVFMMQERU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MAM-2201 N-pentanoic acid metabolite, also known as JWH-122 N-Pentanoic Acid, is a potential phase 1 metabolite of MAM-2201 . MAM-2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122 . These compounds display high affinities for both CB1 and CB2 receptors , with a preference for the CB1 receptor .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, through a CB1 receptor mediated mechanism of action . This interaction induces visual, acoustic, and tactile impairments .

Biochemical Pathways

The metabolic pathways of MAM-2201 involve multiple Cytochrome P450 (CYP) enzymes . The CYP3A4 enzyme plays a prominent role in MAM-2201 metabolism, and CYP1A2, CYP2B6, CYP2C8, and CYP2C9 enzymes play major roles in the formation of some metabolites .

Pharmacokinetics

It is known that mam-2201 is extensively metabolized by multiple cyp enzymes . This indicates that the metabolite and its parent compound should be used as markers of MAM-2201 abuse and toxicity .

Result of Action

The administration of MAM-2201 results in a range of effects. It impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice . These effects were fully prevented by pretreatment with a CB1 receptor antagonist/partial agonist AM-251 , indicating the crucial role of the CB1 receptor in mediating these effects.

Action Environment

It is known that the compound is illegally marketed in “spice” products and as “synthacaine” for its psychoactive effects . Multiple cases of intoxication and impaired driving have been linked to MAM-2201 consumption . These findings point to the potential public health burden that these synthetic cannabinoids may pose, with particular emphasis on impaired driving and workplace performance .

Biochemical Analysis

Biochemical Properties

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201, a synthetic cannabinoid It is suggested that defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Cellular Effects

Studies on MAM-2201, the parent compound, have shown that it can induce cytotoxic effects in primary neuron-like cells (hNLCs) and human D384-astrocytes . These effects occurred in a concentration- and time-dependent manner .

Molecular Mechanism

It is known that MAM-2201, the parent compound, binds the CB1 and CB2 receptors with high affinity . This suggests that the metabolite may also interact with these receptors, potentially influencing their activity.

Temporal Effects in Laboratory Settings

Studies on MAM-2201 have shown that its effects on cell viability, metabolic function, apoptosis, morphology, and neuronal markers can appear early (3 hours) and persist after 24 and 48 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of MAM-2201 N-pentanoic acid metabolite in animal models. Studies on MAM-2201 have shown that systemic administration of MAM-2201 (0.01–1 mg/kg) reduced startle amplitude in mice only at 1 mg/kg .

Metabolic Pathways

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201. Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Chemical Reactions Analysis

MAM2201 N-pentanoic acid metabolite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthoyl moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVTSVFMMQERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017836
Record name MAM-2201 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-09-0
Record name MAM-2201 N-pentanoic acid metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAM-2201 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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